Telcagepant

Catalog No.
S544867
CAS No.
781649-09-0
M.F
C26H27F5N6O3
M. Wt
566.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Telcagepant

CAS Number

781649-09-0

Product Name

Telcagepant

IUPAC Name

N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide

Molecular Formula

C26H27F5N6O3

Molecular Weight

566.5 g/mol

InChI

InChI=1S/C26H27F5N6O3/c27-18-4-1-3-17(21(18)28)15-6-7-19(23(38)36(13-15)14-26(29,30)31)33-24(39)35-11-8-16(9-12-35)37-20-5-2-10-32-22(20)34-25(37)40/h1-5,10,15-16,19H,6-9,11-14H2,(H,33,39)(H,32,34,40)/t15-,19-/m1/s1

InChI Key

CGDZXLJGHVKVIE-DNVCBOLYSA-N

SMILES

C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(NC4=O)N=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

MK 0974, MK-0974, MK0974, N-((3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)hexahydro-1h-azepin-3- yl)-4-(2-oxo-2,3-dihydro-1H-imidazo(4,5-b)pyridin-1-yl)piperidine-1-carboxamide, N-(6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl)-4-(2-oxo-2,3-dihydro-1H-imidazo(4,5-b)pyridin-1-yl)piperidine-1-carboxamide, telcagepant

Canonical SMILES

C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(NC4=O)N=CC=C5

Isomeric SMILES

C1C[C@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(NC4=O)N=CC=C5

Description

The exact mass of the compound Telcagepant is 566.2065 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Telcagepant in Migraine Research

Telcagepant was a drug specifically designed to target the CGRP (calcitonin gene-related peptide) receptor. CGRP is a neuropeptide involved in pain signaling, and research suggested it played a role in migraine headaches []. Here's how Telcagepant figured in scientific research on migraines:

  • Mechanism of Action

    Telcagepant acted as a CGRP receptor antagonist. This meant it blocked the binding of CGRP to its receptor, potentially preventing the pain signals associated with migraines [].

  • Clinical Trials

    Telcagepant underwent several clinical trials to assess its efficacy and safety in treating acute migraine attacks. These studies showed promising results, with Telcagepant demonstrating effectiveness in reducing migraine pain and associated symptoms like nausea and photophobia [].

  • Discontinuation of Development

    Despite positive results in clinical trials, Telcagepant's development was halted due to concerns about potential liver toxicity observed in some patients during late-stage trials []. This raised safety questions, leading to the drug's withdrawal from further development.

Telcagepant's Contribution to Migraine Research

Although Telcagepant never reached the market, its research journey contributed significantly to our understanding of migraines:

  • Validation of CGRP Pathway

    Telcagepant's development process helped validate the CGRP pathway as a target for migraine treatment. This paved the way for the development of other CGRP antagonists that have been successfully brought to market [].

  • Importance of Safety

    The discontinuation of Telcagepant due to safety concerns highlights the importance of rigorous safety assessments throughout drug development.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3

Exact Mass

566.2065

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D42O649ALL

Drug Indication

Migraine with or without aura

Mechanism of Action

Telcagepant blocks the binding of CGRP to receptors within the areas of the central and peripheral nervous system that are important for the transmission of migraine pain and thereby is believed to inhibit the transmission of pain signals that lead to migraine headaches.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Secretin receptor family
Calcitonin
CALCRL [HSA:10203] [KO:K04577]

Other CAS

781649-09-0

Wikipedia

Telcagepant

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Gottschalk PC. Telcagepant-almost gone, but not to be forgotten (invited editorial related to Ho et al., 2015). Cephalalgia. 2016 Feb;36(2):103-5. doi: 10.1177/0333102415584311. Epub 2015 May 5. PubMed PMID: 25944815.
2: Ho TW, Ho AP, Ge YJ, Assaid C, Gottwald R, MacGregor EA, Mannix LK, van Oosterhout WP, Koppenhaver J, Lines C, Ferrari MD, Michelson D. Randomized controlled trial of the CGRP receptor antagonist telcagepant for prevention of headache in women with perimenstrual migraine. Cephalalgia. 2016 Feb;36(2):148-61. doi: 10.1177/0333102415584308. Epub 2015 Apr 29. PubMed PMID: 25926620.
3: Ho TW, Connor KM, Zhang Y, Pearlman E, Koppenhaver J, Fan X, Lines C, Edvinsson L, Goadsby PJ, Michelson D. Randomized controlled trial of the CGRP receptor antagonist telcagepant for migraine prevention. Neurology. 2014 Sep 9;83(11):958-66. doi: 10.1212/WNL.0000000000000771. Epub 2014 Aug 8. PubMed PMID: 25107879.
4: Cui XP, Ye JX, Lin H, Mu JS, Lin M. Efficacy, safety, and tolerability of telcagepant in the treatment of acute migraine: a meta-analysis. Pain Pract. 2015 Feb;15(2):124-31. doi: 10.1111/papr.12158. Epub 2013 Dec 30. PubMed PMID: 24382126.
5: Hostetler ED, Joshi AD, Sanabria-Bohórquez S, Fan H, Zeng Z, Purcell M, Gantert L, Riffel K, Williams M, O'Malley S, Miller P, Selnick HG, Gallicchio SN, Bell IM, Salvatore CA, Kane SA, Li CC, Hargreaves RJ, de Groot T, Bormans G, Van Hecken A, Derdelinckx I, de Hoon J, Reynders T, Declercq R, De Lepeleire I, Kennedy WP, Blanchard R, Marcantonio EE, Sur C, Cook JJ, Van Laere K, Evelhoch JL. In vivo quantification of calcitonin gene-related peptide receptor occupancy by telcagepant in rhesus monkey and human brain using the positron emission tomography tracer [11C]MK-4232. J Pharmacol Exp Ther. 2013 Nov;347(2):478-86. doi: 10.1124/jpet.113.206458. Epub 2013 Aug 23. PubMed PMID: 23975906.
6: Depré M, Macleod C, Palcza J, Behm M, de Lepeleire I, Han T, Panebianco D, Smith W, Blanchard R, Chodakewitz J, Murphy M, de Hoon J. Lack of hemodynamic interaction between CGRP-receptor antagonist telcagepant (MK-0974) and sumatriptan: results from a randomized study in patients with migraine. Cephalalgia. 2013 Dec;33(16):1292-301. doi: 10.1177/0333102413494272. Epub 2013 Jun 24. PubMed PMID: 23798725.
7: Yao G, Yu T, Han X, Mao X, Li B. Therapeutic effects and safety of olcegepant and telcagepant for migraine: A meta-analysis. Neural Regen Res. 2013 Apr 5;8(10):938-47. doi: 10.3969/j.issn.1673-5374.2013.10.009. PubMed PMID: 25206386; PubMed Central PMCID: PMC4145922.
8: Hopkins CR. ACS chemical neuroscience molecule spotlight on Telcagepant (MK-0974). ACS Chem Neurosci. 2011 Jul 20;2(7):334-5. doi: 10.1021/cn200059f. Review. PubMed PMID: 22816019; PubMed Central PMCID: PMC3369750.
9: Chaitman BR, Ho AP, Behm MO, Rowe JF, Palcza JS, Laethem T, Heirman I, Panebianco DL, Kobalava Z, Martsevich SY, Free AL, Bittar N, Chrysant SG, Ho TW, Chodakewitz JA, Murphy MG, Blanchard RL. A randomized, placebo-controlled study of the effects of telcagepant on exercise time in patients with stable angina. Clin Pharmacol Ther. 2012 Mar;91(3):459-66. doi: 10.1038/clpt.2011.246. Epub 2012 Jan 25. PubMed PMID: 22278333.
10: Ho TW, Ho AP, Chaitman BR, Johnson C, Mathew NT, Kost J, Fan X, Aurora SK, Brandes JL, Fei K, Beebe L, Lines C, Krucoff MW. Randomized, controlled study of telcagepant in patients with migraine and coronary artery disease. Headache. 2012 Feb;52(2):224-35. doi: 10.1111/j.1526-4610.2011.02052.x. Epub 2012 Jan 6. PubMed PMID: 22221076.
11: Behm MO, Blanchard RL, Murphy MG, Palcza JS, Harris DE, Butterfield KL, Smith WB, Preston RA, Chodakewitz JA, Krucoff MW. Effect of telcagepant on spontaneous ischemia in cardiovascular patients in a randomized study. Headache. 2011 Jun;51(6):954-60. doi: 10.1111/j.1526-4610.2011.01901.x. PubMed PMID: 21631478.
12: Van der Schueren BJ, Blanchard R, Murphy MG, Palcza J, De Lepeleire I, Van Hecken A, Depré M, de Hoon JN. The potent calcitonin gene-related peptide receptor antagonist, telcagepant, does not affect nitroglycerin-induced vasodilation in healthy men. Br J Clin Pharmacol. 2011 May;71(5):708-17. doi: 10.1111/j.1365-2125.2010.03869.x. PubMed PMID: 21480950; PubMed Central PMCID: PMC3093076.
13: Ho TW, Bigal M. Excellent tolerability but relatively low initial clinical efficacy of telcagepant in migraine: a response. Headache. 2011 Apr;51(4):617-8. doi: 10.1111/j.1526-4610.2011.01870.x. PubMed PMID: 21457247.
14: Hewitt DJ, Martin V, Lipton RB, Brandes J, Ceesay P, Gottwald R, Schaefer E, Lines C, Ho TW. Randomized controlled study of telcagepant plus ibuprofen or acetaminophen in migraine. Headache. 2011 Apr;51(4):533-43. doi: 10.1111/j.1526-4610.2011.01860.x. PubMed PMID: 21457238.
15: Tfelt-Hansen P. Optimal balance of efficacy and tolerability of oral triptans and telcagepant: a review and a clinical comment. J Headache Pain. 2011 Jun;12(3):275-80. doi: 10.1007/s10194-011-0309-5. Epub 2011 Feb 25. Review. PubMed PMID: 21350792; PubMed Central PMCID: PMC3094671.
16: Tfelt-Hansen P. Pain freedom at 2 hours in migraine after telcagepant 300 mg. CNS Drugs. 2011 Mar;25(3):269-70. doi: 10.2165/11587770-000000000-00000. PubMed PMID: 21323397.
17: Han TH, Blanchard RL, Palcza J, Martucci A, Miller-Stein CM, Gutierrez M, Panebianco D, Rippley RK, Lines C, Murphy MG. The Dose Proportionality of Telcagepant after Administration of Single Oral and Intravenous Doses in Healthy Adult Subjects. Arch Drug Inf. 2010 Dec;3(4):55-62. PubMed PMID: 21221171; PubMed Central PMCID: PMC3015066.
18: Connor KM, Aurora SK, Loeys T, Ashina M, Jones C, Giezek H, Massaad R, Williams-Diaz A, Lines C, Ho TW. Long-term tolerability of telcagepant for acute treatment of migraine in a randomized trial. Headache. 2011 Jan;51(1):73-84. doi: 10.1111/j.1526-4610.2010.01799.x. Epub 2010 Nov 10. PubMed PMID: 21070230.
19: Tfelt-Hansen P. Excellent tolerability but relatively low initial clinical efficacy of telcagepant in migraine. Headache. 2011 Jan;51(1):118-23. doi: 10.1111/j.1526-4610.2010.01797.x. Epub 2010 Nov 10. Review. PubMed PMID: 21070229.
20: Ho TW, Olesen J, Dodick DW, Kost J, Lines C, Ferrari MD. Antimigraine efficacy of telcagepant based on patient's historical triptan response. Headache. 2011 Jan;51(1):64-72. doi: 10.1111/j.1526-4610.2010.01790.x. Epub 2010 Nov 4. PubMed PMID: 21054362.

Explore Compound Types